Product packaging for Ethyl 4,5-dimethoxy-2-nitrobenzoate(Cat. No.:CAS No. 100905-33-7)

Ethyl 4,5-dimethoxy-2-nitrobenzoate

Cat. No.: B1306771
CAS No.: 100905-33-7
M. Wt: 255.22 g/mol
InChI Key: VNPCXITWHOOQAJ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO6 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO6 B1306771 Ethyl 4,5-dimethoxy-2-nitrobenzoate CAS No. 100905-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,5-dimethoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-4-18-11(13)7-5-9(16-2)10(17-3)6-8(7)12(14)15/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPCXITWHOOQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392895
Record name ethyl 4,5-dimethoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100905-33-7
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100905-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4,5-dimethoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Nitroaromatic Compounds in Chemical Transformations

Nitroaromatic compounds, the class to which Ethyl 4,5-dimethoxy-2-nitrobenzoate belongs, have a rich history and have been instrumental in the development of modern chemistry. nih.govnih.gov Historically, the synthesis of these compounds has been achieved through nitration, a reaction that introduces a nitro group (—NO₂) onto an aromatic ring, typically using a mixture of nitric and sulfuric acids. nih.govwikipedia.org

This class of compounds first gained prominence in the 19th century with the synthesis of substances for dyes and explosives. britannica.comnih.gov For example, picric acid (2,4,6-trinitrophenol) was initially used as a yellow dye before its explosive properties were recognized. nih.gov Similarly, 2,4,6-trinitrotoluene (B92697) (TNT) became a widely used explosive due to its chemical stability. nih.gov

The significance of the nitro group extends beyond these initial applications. It is one of the strongest electron-withdrawing groups, a property that profoundly influences the reactivity of the aromatic ring. scielo.brwikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, a key reaction in synthetic chemistry. wikipedia.org Furthermore, the reduction of the nitro group to an amine is one of the most important reactions for aromatic nitro compounds, providing a fundamental pathway to anilines, which are themselves vital intermediates for pharmaceuticals and polymers. britannica.com

Modulating Photorelease Kinetics:the Substituents on the Aromatic Ring and at the Benzylic Position Can Influence the Lifetime of the Excited State and the Decay Rate of the Aci Nitro Intermediate, Thereby Affecting the Kinetics of the Release.wikipedia.orgwhile the Dmnb Group is Highly Effective, Ongoing Research Seeks to Fine Tune These Properties to Match the Timescales of Specific Biological Events. This Involves Synthesizing Derivatives with Different Electron Donating Or Withdrawing Groups to Systematically Alter the Electronic Properties of the Excited State.researchgate.net

These design principles allow for the creation of sophisticated molecular tools where light can be used as an external trigger to control the release of everything from neurotransmitters and signaling molecules to the activation of drugs at a specific time and location. nih.govresearchgate.net

Photochemistry and Photoresponsive Properties of Ethyl 4,5 Dimethoxy 2 Nitrobenzoate and Its Analogues

Fundamental Photochemical Reaction Mechanisms of o-Nitrobenzyl Moieties

The photochemical activity of o-nitrobenzyl compounds is centered around a light-induced intramolecular rearrangement. This process is initiated by the absorption of a photon, typically in the UV range, which triggers a series of chemical transformations culminating in the release of a protected functional group. wikipedia.orgnih.gov

Photoinduced Intramolecular Hydrogen Atom Transfer

The efficiency of this hydrogen transfer has been shown to be dependent on the distance and geometry between the nitro group and the benzylic hydrogen. Studies on rigid systems have demonstrated that the transfer rates decrease sharply as the distance between the oxygen of the nitro group and the benzylic hydrogen increases. cdnsciencepub.com

Formation of Aci-Nitro and Nitroso Intermediates

The intramolecular hydrogen atom transfer results in the formation of a transient species known as an aci-nitro intermediate. nih.govacs.orgacs.org This intermediate is a key branching point in the reaction pathway. The aci-nitro species can then undergo further transformations to ultimately release the protected group. rsc.org

Following its formation, the aci-nitro intermediate typically undergoes a cyclization reaction to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This cyclic intermediate is often short-lived and rearranges to form the final photoproduct, which is an o-nitrosobenzaldehyde or a related ketone derivative, along with the released molecule. acs.orgrsc.org The formation of these nitroso byproducts is a characteristic feature of o-nitrobenzyl photochemistry. rsc.orgacs.org

The reaction pathway and the lifetimes of these intermediates can be influenced by the solvent and pH of the medium. acs.orgrsc.org For instance, in aqueous solutions, the decay of the aci-nitro intermediate can proceed through different pathways depending on the pH and buffer conditions. acs.org

Influence of Dimethoxy Groups on Photoreactivity

The introduction of substituents on the aromatic ring of the o-nitrobenzyl chromophore can significantly modulate its photochemical properties. The presence of two methoxy (B1213986) groups at the 4 and 5 positions, as in Ethyl 4,5-dimethoxy-2-nitrobenzoate, has several important effects.

These electron-donating groups cause a red-shift in the absorption spectrum of the compound. nih.govresearchgate.net This shift to longer wavelengths is advantageous for biological applications as it allows for the use of less energetic and potentially less damaging light for photolysis. researchgate.net

Furthermore, in compounds like 4,5-dimethoxy-2-nitrobenzyl alcohol, the presence of the dimethoxy groups leads to the detection of a triplet state with charge-transfer character upon laser flash photolysis, which is not observed in the parent 2-nitrobenzyl alcohol. nih.govresearchgate.net While the fundamental photochemical properties remain similar to the unsubstituted parent compound, these electronic modifications can influence the quantum yield of the photoreaction. rsc.orgnih.gov The quantum yield, which is a measure of the efficiency of the photoreaction, is a critical parameter for the design of effective photoremovable protecting groups. rsc.orgresearchgate.net

Table 1: Photochemical Properties of o-Nitrobenzyl Alcohols

Compound Key Feature Observed Intermediates Influence of Substituents
2-Nitrobenzyl alcohol Parent compound aci-nitro form Baseline for comparison
4,5-Dimethoxy-2-nitrobenzyl alcohol Dimethoxy substitution Triplet state with CT character, aci-nitro form Red-shifted absorption spectrum nih.govresearchgate.net
4,5-Methylenedioxy-2-nitrobenzyl alcohol Methylenedioxy substitution Triplet state with CT character, aci-nitro form Red-shifted absorption spectrum nih.govresearchgate.net

Applications as Photoremovable Protecting Groups (PPGs)

The unique photochemical properties of o-nitrobenzyl derivatives, including this compound, make them highly valuable as photoremovable protecting groups. acs.orgrsc.org PPGs, also known as caging compounds, allow for the spatial and temporal control over the release of biologically active molecules or other chemical species. wikipedia.orgnih.gov

Design and Synthesis of Photoactive Caging Compounds

The design of o-nitrobenzyl-based PPGs involves attaching a molecule of interest to the benzylic position of the o-nitrobenzyl group through a cleavable linkage, such as an ester or ether. acs.orgnih.gov The synthesis of these caged compounds typically involves the reaction of an o-nitrobenzyl alcohol or halide with the molecule to be protected. For instance, o-nitrobenzyl esters can be synthesized from the corresponding o-nitrobenzyl alcohol. nih.gov

The choice of the leaving group, the molecule being released, can have a significant impact on the quantum yield of the photorelease. rsc.orgresearchgate.net Studies have shown that leaving groups that can stabilize a radical at the benzylic position can enhance the efficiency of the photorelease process. rsc.org The synthesis of these compounds must also consider their solubility and stability in the intended medium, which is often aqueous for biological applications. rsc.org

Controlled Release Strategies

The primary application of these photoactive compounds is in controlled release strategies. nih.govmdpi.com By irradiating a sample containing the caged compound with light of an appropriate wavelength, the protecting group is cleaved, liberating the active molecule. nih.gov This allows for precise control over the timing and location of the release, which is a powerful tool in various fields, including drug delivery and cell biology. nih.govrsc.org

For example, a biologically inactive "caged" drug can be administered and then activated only at a specific site in the body by targeted irradiation, potentially reducing side effects. researchgate.net The rate of release can be controlled by modulating the intensity and duration of the light exposure. nih.gov A significant advantage of using light as an external trigger is that it is a non-invasive stimulus. mdpi.com

One of the challenges in this area is the potential toxicity of the o-nitroso photoproduct. rsc.orgacs.org Research has explored strategies to mitigate this, such as encapsulating the caging compound in a supramolecular host, which can retain the toxic byproduct after photorelease. rsc.org

Table 2: Applications of o-Nitrobenzyl PPGs

Application Area Strategy Key Advantage
Drug Delivery Caging of an active drug molecule Spatiotemporal control of drug activation, potentially minimizing side effects. nih.gov
Cell Biology Release of signaling molecules (e.g., ATP, Ca2+) Precise control over cellular processes for research purposes. acs.org
Materials Science Light-induced changes in polymer properties Creation of photoresponsive materials and patterned surfaces. umass.edu

Time-Resolved Spectroscopic Investigations of Photochemical Dynamics

The photochemical dynamics of this compound and its analogs are characterized by a series of rapid, transient intermediate states. Time-resolved UV-vis spectroscopy has been a important tool in elucidating the complex sequence of events that follow photoexcitation. Upon absorption of UV light, these o-nitrobenzyl compounds undergo a multistep transformation, ultimately leading to the release of a protected group and the formation of a nitroso product.

Studies on compounds with the o-nitrobenzyl moiety, such as 4,5-dimethoxy-2-nitrobenzyl alcohol, have revealed the formation of an aci-nitro intermediate as a key step in the photochemical reaction. nih.gov Following a laser pulse, a triplet state with charge-transfer (CT) character is detected for 4,5-dimethoxy substituted compounds. nih.gov This is a notable difference from the parent 2-nitrobenzyl alcohol, where such a triplet state is not observed. nih.gov

The photochemical pathway involves the initial excitation to a singlet state, followed by intersystem crossing (ISC) to the triplet manifold. For O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine (DMNB-Ser), a related analog, transient absorption spectroscopy has shown the evolution of an excited-state absorption (ESA) band, which is assigned to the ISC from the nitro-S1 state into the triplet manifold. nih.gov The subsequent decay of this triplet state leads to the formation of the aci-nitro intermediate. The conversion of the aci-nitro species into the final nitroso product has also been monitored, with its rate being influenced by the solvent environment. nih.gov For instance, in acetonitrile (B52724) or ethanol (B145695), the aci-nitro form of 4,5-dimethoxy-2-nitrobenzyl alcohol is quenched by water. nih.gov

The table below summarizes the transient species and their corresponding observed time constants for analogues of this compound.

CompoundTransient Species/ProcessObserved Time Constant(s)Technique
O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine (DMNB-Ser)Excited State Absorption (ESA) Decay3.0 ± 0.1 psTransient Absorption Spectroscopy
O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine (DMNB-Ser)ESA Band Shift2.46 ± 0.09 ps, 1.93 ± 0.03 psTransient Absorption Spectroscopy
O-[(2-nitrophenyl)methyl]-l-tyrosine hydrochloride (NB-Tyr)Intersystem Crossing (ISC)13.9 ± 1.2 psTransient Absorption Spectroscopy
O-[(2-nitrophenyl)methyl]-l-tyrosine hydrochloride (NB-Tyr)Ground State Bleach (GSB) Recovery11.9 ± 0.6 psTransient Absorption Spectroscopy

Data sourced from a study on the multistep photochemistry of nitroaromatic phototriggers. nih.gov

Structure-Photoreactivity Relationships

The photochemical behavior of this compound and its analogs is significantly influenced by their molecular structure. The substitution pattern on the aromatic ring, in particular, plays a critical role in determining the efficiency and pathway of the photoreaction.

The introduction of two methoxy groups at the 4- and 5-positions of the 2-nitrobenzyl chromophore has several important consequences for its photoreactivity. A key effect of the 4,5-dimethoxy substitution is a red shift in the absorption spectra of these compounds compared to the unsubstituted 2-nitrobenzyl alcohol. nih.gov This shift to longer wavelengths means that the molecule can be excited with lower energy light.

Furthermore, the presence of the electron-donating methoxy groups influences the nature of the excited states. As observed in time-resolved spectroscopic studies, 4,5-dimethoxy-2-nitrobenzyl alcohol exhibits a triplet state with charge-transfer character, which is not detected for the parent 2-nitrobenzyl alcohol. nih.gov This suggests that the dimethoxy groups facilitate the formation of this charge-transfer state, which can impact the subsequent photochemical steps.

The table below outlines the key structural features and their impact on the photoreactivity of 2-nitrobenzyl analogs.

Structural FeatureCompound ExampleEffect on Photoreactivity
4,5-Dimethoxy Substitution4,5-dimethoxy-2-nitrobenzyl alcoholRed-shifted absorption spectrum. nih.gov Detection of a triplet state with CT character. nih.gov
Unsubstituted Ring2-nitrobenzyl alcoholNo observed triplet state with CT character. nih.gov

This compound: A Versatile Precursor in Medicinal Chemistry and Materials Science

This compound is an organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. indiamart.com Characterized by a benzene (B151609) ring substituted with two methoxy groups, a nitro group, and an ethyl ester, its specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a polar and reactive profile. This versatile reactivity makes it a compound of significant interest in pharmaceutical and chemical research. indiamart.com

Computational and Theoretical Investigations of Ethyl 4,5 Dimethoxy 2 Nitrobenzoate

Electronic Structure Calculations and Molecular Orbital Theory

For instance, studies on 3- and 4-nitrobenzaldehyde (B150856) oximes using the B3LYP/6-311++G(d,p) basis set have successfully determined optimized geometric parameters, vibrational frequencies, and NMR chemical shifts that align well with experimental data. nih.gov These studies also simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.gov

In a study on 3',5'-dimethoxybenzoin, DFT and time-dependent DFT (TD-DFT) calculations revealed the influence of methoxy (B1213986) groups on the electronic structure. The electron-donating methoxy groups were found to increase the energy levels of the π and π* orbitals, with little effect on the n orbital's energy level. This led to the ππ* state being the lowest singlet excited state. mdpi.com Similar effects of the dimethoxy substituents would be expected in Ethyl 4,5-dimethoxy-2-nitrobenzoate, influencing its electronic transitions and photochemical behavior.

The molecular electrostatic potential (MEP) map is another valuable output of these calculations, indicating the electron density distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com For this compound, the nitro group would be expected to be a region of high electron density, while the aromatic protons and the ethyl group would be areas of lower electron density.

Table 1: Computational Methods Applied to Related Nitroaromatic Compounds

Compound StudiedComputational MethodBasis SetKey Findings
3- and 4-Nitrobenzaldehyde OximesHF, DFT (B3LYP)6-311++G(d,p)Optimized geometry, vibrational frequencies, HOMO-LUMO analysis, MEP maps. nih.gov
Ethyl 4-aminobenzoateDFT (B3LYP)6-311++G(d,p)Stable geometry, vibrational assignments, NBO analysis, HOMO-LUMO energies. researchgate.net
3',5'-DimethoxybenzoinDFT/TD-DFT-Influence of methoxy groups on excited states, stabilization of radical intermediates. mdpi.com
2,5-Dimethoxy nitrobenzene (B124822) derivativesCyclic Voltammetry, Polarography-Generation of nitro radical anions, correlation with biological activity. researchgate.net

Reaction Pathway Elucidation through Quantum Mechanical Modeling (e.g., DFT studies for photochemical mechanisms)

The photochemical behavior of 2-nitrobenzyl compounds is a well-studied area, and quantum mechanical modeling, particularly DFT, has been pivotal in elucidating their reaction mechanisms. While a specific DFT study on the photochemical mechanism of this compound is not documented, research on related compounds provides a strong basis for predicting its behavior.

Irradiation of 2-nitrobenzyl compounds typically leads to the formation of a primary aci-nitro photoproduct. nih.gov This intermediate can then undergo competing reaction pathways. One common pathway involves a dual proton transfer to form a hydrated nitroso compound. Another established mechanism is the cyclization to a benzisoxazolidine intermediate, which then opens to form a carbonyl hydrate. nih.gov The balance between these pathways is often dependent on the solvent and pH. nih.gov

DFT calculations have been used to map the potential energy surfaces for these reactions, helping to identify the transient intermediates and determine the favorability of different pathways. nih.gov For example, in the study of 2-nitrobenzyl alcohols, DFT calculations supported the identification of hydrated nitroso compounds and carbonyl hydrates as key transient species. nih.gov

Given the 2-nitro substitution pattern in this compound, it is highly probable that it would undergo similar photochemical reactions upon irradiation. The presence of the electron-donating dimethoxy groups and the electron-withdrawing ethyl ester group would likely influence the stability of the intermediates and the quantum yields of the photoreactions.

Molecular Dynamics Simulations for Conformational Analysis

There is no specific literature available on the molecular dynamics (MD) simulations of this compound for conformational analysis. However, MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules.

In Silico Prediction of Reactivity and Selectivity

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the reactivity and biological activity of chemical compounds. For nitroaromatic compounds, QSAR models have been developed to estimate properties like toxicity and mutagenicity. nih.govnih.govresearchgate.net

These models use a wide range of molecular descriptors to build correlations between the chemical structure and the observed activity. Ensemble learning approaches, which combine multiple models, have shown improved predictive performance for the toxicity of nitroaromatic compounds. nih.govosti.govmdpi.com Such models could be applied to this compound to predict its potential toxicity based on its structural features.

Quantum chemical calculations can also be used to predict reactivity. DFT methods have been employed to calculate the activation barriers for nucleophilic addition to substituted nitroarenes, providing a reliable prediction of relative reaction rates. rsc.org This approach could be used to predict the regioselectivity of nucleophilic attack on the aromatic ring of this compound.

Ligand-Protein Interaction Studies (e.g., enzyme binding)

There are no specific ligand-protein interaction studies or enzyme binding assays reported for this compound. However, computational techniques like molecular docking are frequently used to predict the binding affinity and mode of interaction of small molecules with protein targets.

Should a potential protein target for this compound be identified, molecular docking simulations could be performed to generate a model of the ligand-protein complex. These models can provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This information is crucial for understanding the molecule's mechanism of action and for the rational design of more potent or selective analogs.

Structure Activity Relationship Sar and Structure Property Relationship Studies for Ethyl 4,5 Dimethoxy 2 Nitrobenzoate Derivatives

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of the aromatic ring in Ethyl 4,5-dimethoxy-2-nitrobenzoate is governed by the cumulative electronic effects of its three substituents: the nitro group (-NO₂), two methoxy (B1213986) groups (-OCH₃), and the ethyl benzoate (B1203000) group (-COOCH₂CH₃). Each substituent exerts distinct inductive and resonance effects that modulate the electron density of the benzene (B151609) ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

The nitro group is a powerful electron-withdrawing group, primarily through a strong resonance effect (-R) and an inductive effect (-I). This significantly deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity. researchgate.netnih.gov Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

In contrast, the methoxy groups are strong electron-donating groups, primarily through a resonance effect (+R) that outweighs their inductive electron-withdrawing effect (-I). They activate the aromatic ring towards electrophilic substitution. The ethyl benzoate group is deactivating due to the electron-withdrawing nature of the carbonyl moiety.

In this compound, the substituents create a complex reactivity profile. The potent deactivating effect of the nitro group generally overrides the activating influence of the two methoxy groups, making electrophilic substitution difficult. For nucleophilic aromatic substitution, the positions at C-3 and C-6 are the most activated due to their ortho and para relationship to the nitro group.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Nitro (-NO₂)C2-I (Withdrawing)-R (Withdrawing)Strongly Deactivating
Methoxy (-OCH₃)C4-I (Withdrawing)+R (Donating)Activating
Methoxy (-OCH₃)C5-I (Withdrawing)+R (Donating)Activating
Ethyl Benzoate (-COOEt)C1-I (Withdrawing)-R (Withdrawing)Deactivating

Correlation of Molecular Structure with Photochemical Efficiency

The 4,5-dimethoxy-2-nitrobenzyl scaffold, the core of this compound, is renowned for its use as a photolabile protecting group (PPG), often referred to as a "caging" group. researchgate.net Upon irradiation with near-UV light, the compound undergoes an intramolecular redox reaction that results in the cleavage of the benzylic position, releasing a caged molecule. The efficiency of this photoreaction is strongly correlated with the molecular structure.

The key structural features are the ortho-nitrobenzyl moiety and the two electron-donating methoxy groups at the C4 and C5 positions. The parent 2-nitrobenzyl compounds absorb light at wavelengths below 300 nm. The addition of the two methoxy groups results in a bathochromic (red) shift of the absorption maximum to around 350 nm. rsc.org This is a critical structure-property relationship, as it allows for photolysis to be triggered by longer, less phototoxic wavelengths, making these compounds suitable for biological applications. rsc.orgnih.gov

The photochemical mechanism proceeds via an excited state of the nitro group, which abstracts a hydrogen atom from the benzylic carbon to form an aci-nitro intermediate. nih.govwikipedia.org This intermediate then rearranges to release the protected group and form 4,5-dimethoxy-2-nitrosobenzaldehyde. wikipedia.org Studies have shown that for 4,5-dimethoxy-2-nitrobenzyl alcohol, a charge-transfer triplet state is also formed, though it may not be on the direct pathway to the final photoproducts. rsc.orgresearchgate.net

The efficiency of this process is measured by the uncaging quantum yield (Φu), which is the fraction of absorbed photons that result in a photorelease event. For many DMNB-caged compounds, these quantum yields are typically low, often in the range of 0.1% to 1%. nih.govresearchgate.net Research has shown an inverse correlation between the absorption wavelength and the quantum yield; as structural modifications are made to further red-shift the absorption, the quantum yield often decreases. nih.govresearchgate.net

Compound/BackboneKey Structural FeatureTypical λmax (nm)Typical Quantum Yield (Φu)
2-NitrobenzylParent compound< 300Varies, often > 0.1
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Two electron-donating groups~350~0.01 - 0.05
Conjugated o-nitrobenzyl derivativesExtended π-system> 400Often < 0.01 nih.govresearchgate.net

Rational Design Principles for Targeted Applications

The understanding of the structure-property relationships of the DMNB scaffold forms the basis for the rational design of derivatives for specific applications, primarily in the controlled release of bioactive molecules.

Future Perspectives and Research Directions

Unexplored Reactivity Profiles

The reactivity of Ethyl 4,5-dimethoxy-2-nitrobenzoate is largely dictated by its constituent functional groups: an ethyl ester, two methoxy (B1213986) groups, and a nitro group attached to a benzene (B151609) ring. While the reduction of the nitro group to an amine is a well-established and utilized transformation, a vast landscape of its reactivity remains to be charted.

Future research could focus on the selective manipulation of the methoxy groups. Demethylation of one or both methoxy groups could provide access to novel phenolic derivatives, opening up new avenues for derivatization and biological evaluation. Furthermore, the electron-withdrawing nature of the nitro group and the ester functionality can influence the aromatic ring's susceptibility to various reactions. Exploring its participation in reactions such as selective nitration, halogenation, or sulfonation at the remaining activated positions on the ring could yield a new library of substituted analogs with potentially interesting properties.

Another area ripe for investigation is the compound's potential in cycloaddition reactions. While not extensively studied for this specific molecule, the electron-deficient nature of the aromatic ring, influenced by the nitro group, could make it a suitable partner in certain Diels-Alder or other pericyclic reactions, leading to the formation of complex polycyclic systems. The selective reduction of the nitro group to a nitroso or hydroxylamino group could also unlock novel reactivity patterns, enabling the synthesis of unique heterocyclic frameworks.

Integration into Complex Synthetic Sequences

A primary area of interest for this compound lies in its role as a key building block for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. The strategic positioning of its functional groups makes it a valuable precursor for various multi-step synthetic sequences.

One of the most promising applications is in the synthesis of quinazoline (B50416) and quinazolinone derivatives. The reduction of the nitro group to an amine provides a crucial intermediate, 2-amino-4,5-dimethoxybenzoate. This diamino derivative can then undergo cyclization reactions with various reagents to form the quinazoline scaffold. This is particularly significant as quinazolines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including anticancer agents. For instance, a related compound, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is a key intermediate in the synthesis of the tyrosine kinase inhibitor erlotinib. organic-chemistry.org This highlights the potential of this compound in constructing similar and novel kinase inhibitors.

Future research should explore the use of this compound in the synthesis of other heterocyclic systems, such as benzodiazepines, benzimidazoles, and phenazines. The diverse reactivity of the amino and ester functionalities, once the nitro group is reduced, allows for a wide range of synthetic transformations, making it a versatile starting material for combinatorial chemistry and the generation of compound libraries for drug discovery.

Novel Biomedical and Material Science Applications

The exploration of novel applications for this compound and its derivatives in both biomedical and material sciences is a frontier with significant potential.

In the biomedical arena, the focus has been on the derivatives of this compound. As mentioned, its role as a precursor to quinazoline-based anticancer agents is a major area of interest. nih.gov Furthermore, nitroaromatic compounds, in general, have been investigated for a range of biological activities. For example, derivatives of nitrobenzoic acid have been explored as potential phosphodiesterase inhibitors, which are targets for a variety of diseases, including respiratory and cardiovascular disorders. organic-chemistry.org The structural similarity of this compound to these active molecules suggests that it and its derivatives could be promising candidates for screening in various biological assays.

In material science, the application of nitroaromatic compounds is an emerging field. The strong electron-withdrawing nature of the nitro group can impart unique electronic and photophysical properties to molecules. researchgate.net There is potential to investigate the use of this compound as a precursor for the synthesis of novel organic dyes and pigments. The introduction of different substituents on the aromatic ring could be used to tune the color and other properties of these materials. Furthermore, the development of conductive polymers from aromatic amines is a well-established field. The amine derived from this compound could be explored as a monomer for the synthesis of novel conductive polymers with potentially interesting optical and electronic properties.

Advancements in Spectroscopic Characterization and Mechanistic Understanding

A thorough understanding of a compound's properties and reactivity relies on detailed spectroscopic characterization and a clear grasp of the mechanisms of its reactions. While basic spectroscopic data for this compound is available, a more in-depth analysis is warranted.

Advanced spectroscopic techniques, such as 2D NMR (COSY, HSQC, HMBC), could provide a more detailed picture of the molecule's structure and connectivity. High-resolution mass spectrometry is crucial for confirming its molecular formula and for identifying products of its various reactions. While some 1H and 13C NMR data for related compounds can be found in the literature, a dedicated and comprehensive spectroscopic analysis of this compound itself is needed.

Mechanistic studies of its key reactions are also essential for optimizing reaction conditions and for predicting the formation of new products. For example, a detailed investigation into the mechanism of nucleophilic aromatic substitution on the benzene ring could provide valuable insights into its reactivity and guide the synthesis of new derivatives. researchgate.netnih.gov Kinetic studies and computational modeling could be employed to understand the transition states and intermediates involved in its various transformations. This deeper understanding will be invaluable for chemists seeking to utilize this compound to its full potential in the design and synthesis of new and functional molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃NO₆
Molecular Weight 255.22 g/mol nih.gov
Melting Point 100-102 °C guidechem.com
Boiling Point 392.3 °C at 760 mmHg guidechem.com
Density 1.253 g/cm³
CAS Number 100905-33-7 nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 4,5-dimethoxy-2-nitrobenzoate?

The compound is typically synthesized via sequential functionalization of a benzoic acid derivative. A reported method involves nitration and esterification steps:

  • Starting with vanillic acid (4-hydroxy-3-methoxybenzoic acid), protection of hydroxyl groups (e.g., benzylation or methylation) is followed by nitration at the ortho position.
  • Subsequent esterification with ethanol under acidic conditions yields the ethyl ester. For example, benzyl-protected intermediates (e.g., benzyl 4,5-dimethoxy-2-nitrobenzoate) are used to avoid side reactions, with final deprotection and transesterification .
  • Key parameters include temperature control during nitration (0–5°C to prevent over-nitration) and catalyst selection (e.g., H₂SO₄ for esterification).

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while nitro groups deshield adjacent aromatic protons (δ 7.5–8.5 ppm) .
  • HPLC-MS : Reversed-phase HPLC with UV detection (λ ~270 nm for nitroaromatics) and mass spectrometry (ESI or EI) verify purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 270.1).
  • X-ray Crystallography : Single-crystal diffraction resolves stereoelectronic effects, such as planarity of the nitro group with the aromatic ring, using programs like SHELXL .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a precursor for bioactive molecules. For instance, it is used in synthesizing quinazoline derivatives with acetylcholinesterase inhibition or anticancer activity .
  • Organic Synthesis : The nitro group facilitates reduction to amines or participation in cycloaddition reactions, enabling access to heterocyclic scaffolds .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during nitration.
  • Catalyst Screening : Lewis acids like FeCl₃ improve nitration regioselectivity.
  • Workflow Design : One-pot strategies reduce intermediate isolation steps. For example, in situ protection-nitration-esterification sequences minimize yield loss .
  • Yield Data : Typical yields range from 50–70%; optimization via DoE (Design of Experiments) can improve to >85% .

Q. How are crystallographic challenges addressed for this nitroaromatic compound?

  • Polymorphism : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
  • Hydrogen Bonding : The nitro group participates in C–H···O interactions, stabilizing the lattice. SHELXL refinement with anisotropic displacement parameters resolves disorder in methoxy groups .
  • Software Workflow : Data collection (APEX3), integration (SAINT), and refinement (SHELXL) are standard. Twinning or high Rint values (>0.05) require iterative Olex2 modeling .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm substituent positions. For example, HMBC correlations between methoxy protons and aromatic carbons validate substitution patterns .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data.
  • Crystallographic Cross-Check : X-ray structures provide definitive bond-length/angle data (e.g., C–NO₂ bond ~1.47 Å), resolving ambiguities from overlapping NMR peaks .

Q. What mechanistic insights guide its reactivity in medicinal chemistry?

  • Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling).
  • Electrophilic Aromatic Substitution : Methoxy groups direct nitration to specific positions. Kinetic vs. thermodynamic control impacts regioselectivity .
  • Biological Activity : Derivatives inhibit enzymes via π-π stacking (aromatic rings) and hydrogen bonding (nitro/methoxy groups), as seen in acetylcholinesterase inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dimethoxy-2-nitrobenzoate
Reactant of Route 2
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Ethyl 4,5-dimethoxy-2-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.